5-bromo-2-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine
CAS No.:
Cat. No.: VC18047369
Molecular Formula: C5H3BrN6
Molecular Weight: 227.02 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C5H3BrN6 |
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Molecular Weight | 227.02 g/mol |
IUPAC Name | 5-bromo-2-(2H-tetrazol-5-yl)pyrimidine |
Standard InChI | InChI=1S/C5H3BrN6/c6-3-1-7-4(8-2-3)5-9-11-12-10-5/h1-2H,(H,9,10,11,12) |
Standard InChI Key | BGUDFNVTODIAJJ-UHFFFAOYSA-N |
Canonical SMILES | C1=C(C=NC(=N1)C2=NNN=N2)Br |
Introduction
Chemical Properties and Structural Characterization
Molecular and Crystallographic Data
The compound has the molecular formula C₆H₄BrN₅ and a molecular weight of 226.03 g/mol. Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Density | 1.851 g/cm³ | |
Boiling Point | 396.5°C (predicted) | |
LogP | 1.35 | |
Solubility | 0.896 mg/mL in water |
X-ray crystallography reveals a triclinic crystal system (P1̄ space group) with unit cell parameters:
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a = 8.3319(4) Å, b = 10.0666(5) Å, c = 11.4042(6) Å
The tetrazole ring adopts a planar configuration, facilitating π-π stacking interactions with adjacent aromatic systems .
Synthesis and Reaction Pathways
Key Synthetic Routes
The compound is typically synthesized via a multi-step protocol:
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Cyclization: 5-Bromo-2-cyanopyridine reacts with sodium azide (NaN₃) and ammonium chloride (NH₄Cl) in DMF at 120°C to form 5-bromo-2-(2H-tetrazol-5-yl)pyridine .
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Methylation: Subsequent treatment with iodomethane (CH₃I) and potassium hydroxide (KOH) yields regioisomers (1-methyl-1H- and 2-methyl-2H-tetrazolyl derivatives) .
Example Procedure:
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A mixture of 5-bromo-2-cyanopyridine (10.0 g, 54.6 mmol), NaN₃ (8.90 g), and NH₄Cl (0.59 g) in DMF (20 mL) is heated at 120°C for 1 hour. The product is isolated via filtration, yielding 91.8% pure compound .
Regioisomerism Challenges
Methylation produces two isomers due to the tetrazole's tautomeric equilibrium. Nuclear Overhauser Effect (NOE) and HMBC NMR experiments distinguish between 1-methyl-1H- and 2-methyl-2H-tetrazolyl derivatives .
Applications in Drug Development
Antibiotic Intermediates
The compound serves as a key intermediate in synthesizing tedizolid, a second-generation oxazolidinone antibiotic. Methylation of the tetrazole ring enhances bacterial membrane penetration, improving efficacy against Gram-positive pathogens .
Kinase Inhibitors
Bromo-tetrazolyl pyridines are precursors for tyrosine kinase inhibitors (TKIs). For example, derivatives exhibit IC₅₀ values <100 nM against ABL1 and EGFR kinases, making them candidates for cancer therapy .
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